molecular formula C36H56O11 B12431153 (3S,4R,4Ar,6aR,6bS,8aR,12aS,14aR,14bR)-3,12-dihydroxy-4,6a,6b,11,11,14b-hexamethyl-8a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid

(3S,4R,4Ar,6aR,6bS,8aR,12aS,14aR,14bR)-3,12-dihydroxy-4,6a,6b,11,11,14b-hexamethyl-8a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid

Cat. No.: B12431153
M. Wt: 664.8 g/mol
InChI Key: PWXPWSCNXVCOCA-NVJNLHPPSA-N
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Description

The compound “(3S,4R,4Ar,6aR,6bS,8aR,12aS,14aR,14bR)-3,12-dihydroxy-4,6a,6b,11,11,14b-hexamethyl-8a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid” is a complex organic molecule characterized by multiple hydroxyl groups, methyl groups, and a carboxylic acid functional group. This compound is likely to exhibit significant biological activity due to its intricate structure and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including:

    Formation of the core structure: This may involve cyclization reactions to form the tetradecahydropicene core.

    Functional group modifications: Introduction of hydroxyl, methyl, and carboxylic acid groups through various organic reactions such as oxidation, reduction, and esterification.

    Glycosylation: Attachment of the oxan-2-yl group through glycosylation reactions.

Industrial Production Methods

Industrial production of such complex molecules often involves:

    Optimization of reaction conditions: To maximize yield and purity.

    Use of catalysts: To enhance reaction rates and selectivity.

    Purification techniques: Such as chromatography and crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The hydroxyl groups can undergo substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

    Oxidation products: Ketones, aldehydes, or carboxylic acids.

    Reduction products: Alcohols.

    Substitution products: Ethers or esters.

Scientific Research Applications

Chemistry

    Synthesis of complex molecules: This compound can serve as a model for the synthesis of other complex organic molecules.

    Study of reaction mechanisms: Understanding the reactivity of this compound can provide insights into reaction mechanisms.

Biology

    Biological activity: The compound may exhibit significant biological activity, making it a candidate for drug discovery and development.

Medicine

    Pharmaceutical applications: Potential use as a therapeutic agent due to its complex structure and functional groups.

Industry

    Material science: The compound may have applications in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound would depend on its interaction with biological targets. Potential mechanisms include:

    Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor binding: The compound may interact with cellular receptors, modulating their activity.

    Signal transduction pathways: The compound may influence various cellular signaling pathways, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    Tetracyclic triterpenoids: Compounds with similar core structures but different functional groups.

    Glycosylated steroids: Compounds with similar glycosylation patterns but different core structures.

Uniqueness

    Complexity: The compound’s unique combination of functional groups and core structure sets it apart from other similar compounds.

    Biological activity: The specific arrangement of functional groups may confer unique biological activities not seen in other compounds.

Properties

Molecular Formula

C36H56O11

Molecular Weight

664.8 g/mol

IUPAC Name

(3S,4R,4aR,6aR,6bS,8aR,12aS,14aR,14bR)-3,12-dihydroxy-4,6a,6b,11,11,14b-hexamethyl-8a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid

InChI

InChI=1S/C36H56O11/c1-31(2)13-15-36(30(45)47-28-26(41)25(40)24(39)19(17-37)46-28)16-14-33(4)18(23(36)27(31)42)7-8-20-32(3)11-10-22(38)35(6,29(43)44)21(32)9-12-34(20,33)5/h7,19-28,37-42H,8-17H2,1-6H3,(H,43,44)/t19?,20-,21-,22+,23-,24?,25?,26?,27?,28?,32-,33-,34-,35-,36+/m1/s1

InChI Key

PWXPWSCNXVCOCA-NVJNLHPPSA-N

Isomeric SMILES

C[C@]12CC[C@@H]([C@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4C(C(CC5)(C)C)O)C(=O)OC6C(C(C(C(O6)CO)O)O)O)C)C)(C)C(=O)O)O

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C(=O)O)O)C)C)C2C1O)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O)C

Origin of Product

United States

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